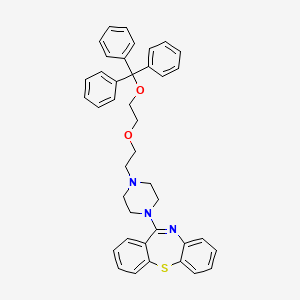

O-Triphenylmethoxy Quetiapine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[2-(2-trityloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39N3O2S/c1-4-14-32(15-5-1)40(33-16-6-2-7-17-33,34-18-8-3-9-19-34)45-31-30-44-29-28-42-24-26-43(27-25-42)39-35-20-10-12-22-37(35)46-38-23-13-11-21-36(38)41-39/h1-23H,24-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIGEAROXHRMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127819 | |

| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844639-06-1 | |

| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844639-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Triphenylmethyl quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-[4-[2-[2-(triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TRIPHENYLMETHYL QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1MK0J6LHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations for Quetiapine Analogues

De Novo Synthesis Strategies for "O-Triphenylmethoxy Quetiapine"

The de novo synthesis of "this compound" would logically commence with the construction of the core dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepine skeleton, followed by the strategic introduction of the piperazine (B1678402) side chain and subsequent modification with the triphenylmethoxy group.

Rational Design of Precursor Molecules

The synthesis of the dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepine core is a critical first step. A common and efficient method involves the cyclization of a 2-(phenylthio)aniline (B115240) derivative. heteroletters.org One well-established route starts with the reaction of o-nitrochlorobenzene with thiophenol, followed by reduction of the nitro group to an amine. patsnap.com This 2-aminodiphenyl sulfide (B99878) can then be acylated and cyclized to form the dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepin-11(10H)-one. google.com

For the synthesis of "this compound", the key precursor would be a modified piperazine side chain. The synthesis would likely involve protecting the hydroxyl group of 2-(2-hydroxyethoxy)ethanol with a triphenylmethyl (trityl) group. This can be achieved by reacting 2-(2-hydroxyethoxy)ethanol with triphenylmethyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). The resulting O-triphenylmethoxy-2-hydroxyethoxyethane can then be activated (e.g., by conversion to a tosylate or mesylate) for subsequent reaction with piperazine.

Alternatively, 1-(2-hydroxyethoxy)ethylpiperazine, a known intermediate in quetiapine (B1663577) synthesis, could be directly reacted with triphenylmethyl chloride to yield the tritylated side chain. google.com

Multi-Step Synthetic Pathways and Reaction Schemes

A plausible multi-step synthesis of "this compound" is outlined below:

Step 1: Synthesis of Dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepin-11(10H)-one. This key intermediate can be synthesized via several reported methods. One common pathway involves the reaction of 2-aminodiphenyl sulfide with phosgene (B1210022) or a phosgene equivalent, followed by cyclization. newdrugapprovals.org An improved, one-pot synthesis starting from 2-(phenylthio)aniline has also been described, offering high yields. heteroletters.org

Step 2: Chlorination of the Lactam. The dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepin-11(10H)-one is then chlorinated to form 11-chlorodibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepine. This is typically achieved using reagents like phosphorus oxychloride (POCl3) or oxalyl chloride. google.comnewdrugapprovals.org

Step 3: Synthesis of the Triphenylmethoxy Side Chain. As previously mentioned, 1-(2-hydroxyethoxy)ethylpiperazine can be reacted with triphenylmethyl chloride in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, with a base to scavenge the HCl produced.

Step 4: Coupling of the Side Chain. The final step involves the nucleophilic substitution of the chlorine atom in 11-chlorodibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepine with the synthesized O-triphenylmethoxy-functionalized piperazine derivative. This reaction is typically carried out in a high-boiling point solvent such as toluene (B28343) or xylene, often in the presence of a base. newdrugapprovals.org

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminodiphenyl sulfide | Phosgene or equivalent, followed by cyclization | Dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepin-11(10H)-one |

| 2 | Dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepin-11(10H)-one | POCl3 or oxalyl chloride | 11-Chlorodibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepine |

| 3 | 1-(2-Hydroxyethoxy)ethylpiperazine | Triphenylmethyl chloride, base (e.g., pyridine) | 1-(2-(2-(Triphenylmethoxy)ethoxy)ethyl)piperazine |

| 4 | 11-Chlorodibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepine, 1-(2-(2-(Triphenylmethoxy)ethoxy)ethyl)piperazine | High-boiling solvent (e.g., toluene), base | This compound |

Optimization of Reaction Conditions for Targeted Derivative Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of "this compound." Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the final coupling step, a non-polar, high-boiling solvent is generally preferred.

Base: The selection of a suitable base is important for both the tritylation and the final coupling step to neutralize acidic byproducts and facilitate the reaction.

Temperature: The reaction temperature will need to be carefully controlled to ensure complete reaction without promoting side reactions or decomposition of the product.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Mechanistic Investigations of Derivatization Reactions Leading to "this compound"

The key derivatization reaction is the introduction of the triphenylmethoxy group. This is a classic example of an SN1-type reaction involving the formation of the relatively stable triphenylmethyl carbocation. The reaction of triphenylmethyl chloride with the primary alcohol of the quetiapine side chain would proceed via this mechanism.

The final coupling of the tritylated side chain with 11-chlorodibenzo[b,f] Current time information in Bangalore, IN.mdpi.comthiazepine is a nucleophilic aromatic substitution reaction. The piperazine nitrogen acts as the nucleophile, attacking the electrophilic carbon at the 11-position of the dibenzothiazepine ring, displacing the chloride leaving group.

Parallel Synthesis and Combinatorial Chemistry Approaches for Quetiapine Analog Libraries

While specific information on combinatorial libraries of "this compound" is not available, the general principles of parallel synthesis can be applied to generate a library of related quetiapine analogues. By varying the protecting group on the side chain (e.g., using different substituted trityl groups or other bulky protecting groups) and by introducing substituents on the dibenzothiazepine core, a diverse library of compounds could be synthesized. This would allow for the exploration of structure-activity relationships.

Chiral Synthesis and Stereochemical Considerations in Quetiapine Derivatives

Quetiapine itself is an achiral molecule. However, the introduction of chiral centers is a common strategy in drug design to potentially improve efficacy and reduce side effects. While "this compound" as described is achiral, it is conceivable to introduce chirality into the molecule. For instance, if a chiral diol were used in the synthesis of the side chain, a pair of diastereomers would be produced. The separation of these diastereomers would require chiral chromatography or other resolution techniques.

Mechanistic Pharmacological Investigations of O Triphenylmethoxy Quetiapine at the Molecular Level

Quantitative Assessment of Receptor Binding Affinities and Kinetics for Key Neurotransmitter Receptors

To understand the potential neuropsychopharmacological profile of O-Triphenylmethoxy Quetiapine (B1663577), its affinity for various receptors implicated in the therapeutic action of antipsychotics would need to be determined.

Radioligand Displacement Assays (e.g., Dopamine (B1211576) D1, D2, Serotonin (B10506) 5-HT2A, Adrenergic α1, Histamine (B1213489) H1)

Radioligand displacement assays are a standard in vitro method to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled compound (O-Triphenylmethoxy Quetiapine) to displace a radioactively labeled ligand that is known to bind with high affinity to the receptor of interest. The results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Hypothetical Data Table: Receptor Binding Affinity (Ki, nM) of this compound

| Receptor | Radioligand | This compound (Ki, nM) |

| Dopamine D1 | [³H]SCH23390 | Data Not Available |

| Dopamine D2 | [³H]Spiperone | Data Not Available |

| Serotonin 5-HT2A | [³H]Ketanserin | Data Not Available |

| Adrenergic α1 | [³H]Prazosin | Data Not Available |

| Histamine H1 | [³H]Pyrilamine | Data Not Available |

Kinetic Binding Analysis and Residence Time Determination

Beyond simple affinity, understanding the kinetics of the binding interaction—how quickly a compound binds to and dissociates from its receptor—provides deeper insight into its potential duration of action. Residence time, the average time a compound remains bound to its target, is an increasingly important parameter in drug discovery. A longer residence time may correlate with a more sustained pharmacological effect. These parameters are often determined using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays.

Hypothetical Data Table: Kinetic Binding Parameters of this compound

| Receptor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Residence Time (1/koff) (s) |

| Dopamine D2 | Data Not Available | Data Not Available | Data Not Available |

| Serotonin 5-HT2A | Data Not Available | Data Not Available | Data Not Available |

Cellular Functional Assays to Determine Agonist, Antagonist, or Inverse Agonist Activity of "this compound"

Once binding affinity is established, functional assays are crucial to determine the nature of the interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an inverse agonist (inactivates the receptor).

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP, IP3 production, β-arrestin recruitment)

Many key neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors, are G-protein coupled receptors (GPCRs). Their activation or inhibition triggers downstream signaling cascades. Measuring changes in second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), or the recruitment of proteins like β-arrestin, can elucidate the functional activity of this compound at these receptors.

Hypothetical Data Table: Functional Activity of this compound at GPCRs

| Receptor | Assay | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of standard) |

| Dopamine D2 | cAMP Inhibition | Data Not Available | Data Not Available | Data Not Available |

| Serotonin 5-HT2A | IP3 Production | Data Not Available | Data Not Available | Data Not Available |

| Serotonin 5-HT1A | β-arrestin Recruitment | Data Not Available | Data Not Available | Data Not Available |

Ion Channel Modulation Studies

Some psychoactive compounds can also directly or indirectly modulate the activity of ion channels, which are critical for neuronal excitability. Techniques such as patch-clamp electrophysiology would be employed to study the effects of this compound on various ion channels, such as those for sodium, potassium, and calcium.

Enzyme Kinetics and Inhibition Studies of "this compound" on Relevant Metabolic Enzymes

The metabolic stability and potential for drug-drug interactions of a compound are assessed by studying its interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) family.

Inhibition studies would determine if this compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4), which could lead to altered metabolism of other co-administered drugs. Quetiapine itself is primarily metabolized by CYP3A4. Investigating the interaction of this compound with these enzymes would be a critical step in its pharmacological characterization.

Hypothetical Data Table: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | Substrate | Inhibition (IC50, µM) |

| CYP1A2 | Phenacetin | Data Not Available |

| CYP2D6 | Dextromethorphan | Data Not Available |

| CYP3A4 | Midazolam | Data Not Available |

Comparative Pharmacological Profiling of "this compound" with Parent Quetiapine and Active Metabolites

Following a comprehensive search of scientific literature and pharmacological databases, no specific research findings or data were identified for the compound "this compound." As such, a direct comparative pharmacological profile of "this compound" with its parent compound, quetiapine, and its active metabolites cannot be constructed.

The available research focuses extensively on quetiapine and its primary active metabolite, norquetiapine (B1247305) (N-desalkylquetiapine). Information is also available for other metabolites such as 7-hydroxy-quetiapine and 7-hydroxy-N-desalkylquetiapine.

Quetiapine is an atypical antipsychotic that acts as an antagonist at multiple neurotransmitter receptors. It has a moderate affinity for serotonin 5-HT2A receptors and a lower affinity for dopamine D2 receptors. pharmgkb.orgfda.gov Its pharmacological activity also includes antagonism at histamine H1 receptors and adrenergic α1 and α2 receptors. pharmgkb.orgfda.gov Quetiapine shows no significant affinity for cholinergic muscarinic and benzodiazepine (B76468) receptors. fda.gov

Norquetiapine , the primary active metabolite of quetiapine, exhibits a distinct pharmacological profile. nih.gov It is formed through the hepatic metabolism of quetiapine, primarily by the CYP3A4 enzyme. pharmgkb.orgdrugbank.com

Due to the absence of data for "this compound," a comparative analysis as requested in the outline cannot be provided.

Computational Chemistry and Molecular Modeling of O Triphenylmethoxy Quetiapine Interactions

Ligand-Based Drug Design (LBDD) Approaches for "O-Triphenylmethoxy Quetiapine" Analogs

Ligand-based drug design (LBDD) methodologies are pivotal when the three-dimensional structure of the target receptor is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For "this compound" analogs, a pharmacophore model can be developed based on a set of known active compounds. researchgate.net

A hypothetical pharmacophore model for "this compound" analogs targeting both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors might consist of the following features:

One or two Aromatic Rings (AR): Corresponding to the dibenzothiazepine core of the Quetiapine (B1663577) scaffold.

A Hydrogen Bond Acceptor (HBA): Represented by the oxygen atom in the ethoxyethanol side chain.

A Positive Ionizable (PI) feature: Located on the nitrogen atom of the piperazine (B1678402) ring, which is protonated at physiological pH.

A Hydrophobic (HY) region: Arising from the bulky triphenylmethoxy group, which could contribute to specific interactions within a hydrophobic pocket of the receptor.

The development of such a model involves aligning a training set of active analogs and identifying common chemical features. This model can then be used as a 3D query to screen virtual libraries for novel compounds with the potential for similar antipsychotic activity.

Table 1: Hypothetical Pharmacophore Features for "this compound" Analogs

| Feature Type | Description | Potential Interacting Group on Receptor |

| Aromatic Ring (AR1) | Dibenzothiazepine Core | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Aromatic Ring (AR2) | Phenyl ring of the triphenylmethoxy group | Aromatic amino acid residues |

| Hydrogen Bond Acceptor (HBA) | Ethoxyethanol oxygen | Hydrogen bond donor residues (e.g., Ser, Thr, Asn) |

| Positive Ionizable (PI) | Piperazine nitrogen | Acidic amino acid residues (e.g., Asp, Glu) |

| Hydrophobic (HY) | Triphenylmethoxy group | Hydrophobic amino acid residues (e.g., Leu, Val, Ile) |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For "this compound" analogs, a 2D or 3D-QSAR study could be conducted to predict the binding affinities for dopamine and serotonin receptors.

The process would involve:

Data Set Preparation: A series of "this compound" analogs with experimentally determined binding affinities (e.g., Ki values) would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each analog.

Model Development and Validation: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a QSAR model. The predictive power of the model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for the D2 receptor binding affinity of "this compound" analogs might look like:

pKi = β0 + β1(logP) + β2(Dipole_Moment) - β3(Molecular_Surface_Area)

This equation would suggest that higher hydrophobicity and a specific dipole moment might increase binding affinity, while a larger molecular surface area could be detrimental. Such models are invaluable for guiding the synthesis of new analogs with potentially improved activity.

Table 2: Hypothetical QSAR Model for D2 Receptor Affinity of "this compound" Analogs

| Descriptor | Coefficient (β) | Contribution to Activity |

| logP (Hydrophobicity) | 0.45 | Positive |

| Dipole Moment | 0.21 | Positive |

| Molecular Surface Area | -0.15 | Negative |

| Number of Rotatable Bonds | -0.08 | Negative |

Structure-Based Drug Design (SBDD) Methodologies for "this compound"

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target to design and optimize ligands. The primary targets for atypical antipsychotics like Quetiapine are the dopamine D2 and serotonin 5-HT2A receptors. ceon.rs

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For "this compound," docking simulations would be performed using homology models or crystal structures of the D2 and 5-HT2A receptors. nih.gov

The simulations would aim to:

Predict the binding pose: Determine the most likely conformation of "this compound" within the receptor's binding pocket.

Identify key interactions: Elucidate the specific amino acid residues involved in hydrogen bonds, ionic interactions, and hydrophobic contacts with the ligand. For instance, the protonated piperazine nitrogen of "this compound" would be expected to form a crucial ionic interaction with a conserved aspartate residue in the third transmembrane helix of both D2 and 5-HT2A receptors. ceon.rs The triphenylmethoxy group could engage in hydrophobic interactions with non-polar residues in a specific sub-pocket.

Estimate binding affinity: Scoring functions are used to rank different poses and predict the binding energy, providing a theoretical estimation of the ligand's potency.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. An MD simulation of "this compound" bound to the D2 or 5-HT2A receptor would be performed to assess the stability of the docked pose. tandfonline.com

Key analyses from MD simulations would include:

Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and the ligand throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the receptor upon ligand binding.

Interaction Analysis: To monitor the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking studies. nih.gov

A stable binding mode would be characterized by low RMSD values for the ligand and the persistence of critical interactions, providing confidence in the predicted binding hypothesis.

Table 3: Hypothetical Key Interactions for "this compound" at the D2 Receptor from Molecular Docking and MD Simulations

| Ligand Moiety | Interacting Residue | Interaction Type |

| Piperazine Nitrogen (protonated) | Asp114 (TM3) | Ionic Bond |

| Ethoxyethanol Oxygen | Ser193 (TM5) | Hydrogen Bond |

| Dibenzothiazepine Core | Phe389 (TM6), Trp386 (TM6) | π-π Stacking |

| Triphenylmethoxy Group | Val115 (TM3), Leu94 (TM2) | Hydrophobic Interaction |

De Novo Design and Virtual Screening for Novel Quetiapine-like Scaffolds

Computational methods can also be employed to design entirely new molecules or to screen large chemical databases for novel scaffolds with the potential for antipsychotic activity.

De Novo Design: This approach involves building novel molecules atom-by-atom or fragment-by-fragment within the constraints of the receptor's binding site. Algorithms can generate structures that are complementary in shape and chemical properties to the target, potentially leading to the discovery of completely new chemical classes of antipsychotics.

Virtual Screening: Large databases of commercially available or synthetically feasible compounds can be screened computationally to identify potential hits. This can be done using the pharmacophore model developed for "this compound" analogs as a 3D query or by docking the entire library into the D2 and 5-HT2A receptor structures. The top-ranking compounds would then be prioritized for experimental testing.

These in silico approaches can significantly accelerate the discovery of novel drug candidates with quetiapine-like polypharmacology, potentially leading to the development of more effective and safer treatments for psychotic disorders.

Theoretical Calculation of Electronic Properties and Reactivity Descriptors for "this compound"

Disclaimer: As of the current available scientific literature, specific computational studies on the electronic properties and reactivity descriptors of "this compound" are not available. Therefore, this section will discuss the theoretical framework and computational methodologies as they have been applied to the parent compound, Quetiapine. The presented data and analysis for Quetiapine serve as an illustrative example of the types of calculations and insights that would be relevant for its derivative, "this compound".

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens to investigate the electronic structure and reactivity of pharmaceutical compounds. ignited.inignited.in Such studies are instrumental in understanding a molecule's behavior, stability, and potential interactions. The ground state and empowered state properties of a molecule can be analyzed using DFT, which is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ignited.inignited.in For chemical applications, the B3LYP functional is a popular and widely used hybrid functional. ignited.in

Detailed Research Findings on Quetiapine

Research on Quetiapine using DFT calculations, often at the B3LYP/6-31G level of theory, has provided valuable insights into its molecular properties. ignited.inpnu.ac.ir These studies typically begin with the optimization of the molecule's geometry to find its most stable conformation. ignited.in Following optimization, various electronic properties and reactivity descriptors are calculated to understand the molecule's activity. ignited.inignited.in

One of the core aspects of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pnu.ac.ir The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. hakon-art.com The energy gap between the HOMO and LUMO is a crucial parameter, as a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the opposite. pnu.ac.ir The charge transfer within the molecule can be indicated by the calculated HOMO and LUMO energies. ignited.in

Based on the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated. These descriptors, defined within the framework of DFT, help in predicting the relative stability and reactivity of molecules. hakon-art.com They include chemical potential (μ), chemical hardness (η), electrophilicity (ω), and the maximum amount of electronic charge (ΔNmax). pnu.ac.ir

Data Tables of Calculated Properties for Quetiapine

The following tables present theoretical data for Quetiapine, which would be analogous to the data that could be generated for "this compound".

Table 1: Frontier Molecular Orbital Energies and Energy Gap of Quetiapine

| Parameter | Value (eV) |

| EHOMO | -5.62 |

| ELUMO | -1.34 |

| Energy Gap (ΔE) | 4.28 |

This interactive table provides the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for Quetiapine. A larger energy gap generally signifies greater molecular stability.

Table 2: Calculated Global Reactivity Descriptors for Quetiapine

| Descriptor | Symbol | Value (eV) |

| Chemical Potential | μ | -3.48 |

| Chemical Hardness | η | 2.14 |

| Electrophilicity Index | ω | 2.83 |

| Maximum Electronic Charge | ΔNmax | 0.81 |

This interactive table details the global reactivity descriptors for Quetiapine. These values help in quantifying the molecule's reactivity, with chemical potential indicating the tendency of electrons to escape, chemical hardness measuring resistance to change in electron distribution, the electrophilicity index describing the ability to accept electrons, and the maximum electronic charge indicating the maximum charge a molecule can accept.

The theoretical investigation of these parameters for "this compound" would be invaluable. The addition of the bulky and electron-rich triphenylmethoxy group would be expected to significantly alter the electronic distribution and, consequently, the reactivity descriptors of the molecule compared to Quetiapine. Such a study would provide a deeper understanding of its chemical behavior and could inform further research into its potential applications.

Drug Metabolism and Biotransformation Pathways of Quetiapine Derivatives

In Vitro Metabolic Stability and Metabolite Identification of Quetiapine (B1663577)

Quetiapine undergoes extensive metabolism in the liver, with less than 1% of the administered dose being excreted as the unchanged drug. fda.govfarmaciajournal.com The primary routes of elimination are through hepatic oxidation and conjugation reactions. nih.govpharmgkb.org

Hepatic Microsomal and Cytosolic Stability

In vitro studies utilizing human liver microsomes have confirmed that Quetiapine is extensively metabolized, primarily through reactions mediated by the cytochrome P450 system. fda.govnih.gov The stability of Quetiapine is low in the presence of active hepatic enzymes and the necessary cofactors, such as NADPH, indicating its susceptibility to significant first-pass metabolism. if-pan.krakow.pl The major metabolic pathways are sulfoxidation and oxidation, leading to pharmacologically inactive metabolites. fda.gov

Identification of Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation, sulfation) Metabolites

The biotransformation of Quetiapine is complex, involving numerous Phase I and Phase II reactions. In vitro and in vivo studies have identified several key metabolites. nih.govnih.gov

Phase I Metabolism: Phase I metabolism of Quetiapine primarily involves oxidation and dealkylation. pharmgkb.org

Sulfoxidation: The main metabolic pathway involves the formation of an inactive Quetiapine sulfoxide (B87167) metabolite. fda.govdrugbank.com

N-dealkylation: This pathway produces the major active metabolite, N-desalkylquetiapine, also known as norquetiapine (B1247305). researchgate.netmdpi.com

O-dealkylation: A minor pathway leads to the formation of O-desalkylquetiapine. nih.govresearchgate.net

Hydroxylation: This results in the formation of another active metabolite, 7-hydroxyquetiapine. nih.govmdpi.com Further oxidation can lead to metabolites like 7-hydroxy-N-desalkylquetiapine. drugbank.comresearchgate.net

Phase II Metabolism: Phase II metabolism involves the conjugation of Quetiapine or its Phase I metabolites. pharmgkb.org Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are known to be involved in this process. researchgate.netnih.gov Direct glucuronidation of Quetiapine has been identified, leading to the formation of Quetiapine glucuronide. nih.govnih.gov

Table 1: Major Identified Metabolites of Quetiapine This table is interactive. You can sort the columns by clicking on the headers.

| Metabolite Name | Metabolic Pathway | Activity |

|---|---|---|

| Quetiapine sulfoxide | Phase I (Sulfoxidation) | Inactive |

| N-desalkylquetiapine (norquetiapine) | Phase I (N-dealkylation) | Active |

| 7-hydroxyquetiapine | Phase I (Hydroxylation) | Active |

| O-desalkylquetiapine | Phase I (O-dealkylation) | Active |

| 7-hydroxy-N-desalkylquetiapine | Phase I (Hydroxylation, N-dealkylation) | Active |

Elucidation of Cytochrome P450 (CYP) and Other Enzyme Isoform Contributions to Quetiapine Metabolism

The metabolism of Quetiapine is predominantly mediated by the cytochrome P450 enzyme system, with specific isoforms playing distinct roles. nih.govnih.gov

Reaction Phenotyping Using Recombinant Enzymes

Studies using recombinant expressed CYP enzymes have been crucial in identifying the specific isoforms responsible for Quetiapine's metabolism. nih.gov

CYP3A4: This is the primary enzyme responsible for the metabolic clearance of Quetiapine. nih.govnih.govnih.gov It catalyzes the formation of the major inactive metabolite, Quetiapine sulfoxide, as well as the formation of N-desalkylquetiapine and O-desalkylquetiapine. fda.govnih.govnih.gov

CYP2D6: This enzyme plays a smaller role, primarily contributing to the 7-hydroxylation of Quetiapine to form 7-hydroxyquetiapine. nih.govdrugbank.commdpi.com It is also involved in the metabolism of N-desalkylquetiapine. mdpi.com

CYP3A5: Some research suggests a minor contribution of CYP3A5 to Quetiapine metabolism, potentially forming O-desalkylquetiapine. nih.govresearchgate.net

Table 2: Enzyme Contributions to Quetiapine Metabolism This table is interactive. You can sort the columns by clicking on the headers.

| Enzyme | Role in Metabolism | Metabolites Formed |

|---|---|---|

| CYP3A4 | Primary | Quetiapine sulfoxide, N-desalkylquetiapine, O-desalkylquetiapine |

| CYP2D6 | Minor | 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine |

| CYP3A5 | Minor | O-desalkylquetiapine |

| UGTs | Phase II Conjugation | Quetiapine glucuronide |

Inhibition and Induction Potential of Quetiapine on Drug-Metabolizing Enzymes

In vitro enzyme inhibition data indicate that at clinically relevant concentrations, Quetiapine and its major metabolites are unlikely to cause significant inhibition of the metabolism of other drugs mediated by cytochromes P450 1A2, 2C9, 2C19, 2D6, and 3A4. fda.govnih.gov Studies have shown that Quetiapine does not significantly induce hepatic enzymes. fda.gov However, the clearance of Quetiapine itself is highly sensitive to the co-administration of strong CYP3A4 inducers (e.g., phenytoin, carbamazepine) which increase its clearance, and strong CYP3A4 inhibitors (e.g., ketoconazole) which decrease its clearance. fda.govnih.gov

Transporter Interactions and Efflux/Uptake Mechanisms of Quetiapine (e.g., ABCG2, P-glycoprotein)

The distribution and bioavailability of Quetiapine are influenced by its interaction with ATP-binding cassette (ABC) transporters located at biological barriers like the blood-brain barrier. nih.govoaepublish.com

P-glycoprotein (P-gp/ABCB1): Quetiapine has been identified as a substrate and an inhibitor of P-glycoprotein. pharmgkb.org This interaction can limit its penetration into the brain. nih.gov The development of Quetiapine dimers has been explored as a strategy to inhibit P-gp-mediated efflux. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): Studies investigating the interaction of various antipsychotics with BCRP found that Quetiapine acts as a weak inhibitor of this transporter, with a half-maximal inhibitory concentration (IC50) of 66.1 µM. nih.gov

Table 3: Quetiapine Interactions with Drug Transporters This table is interactive. You can sort the columns by clicking on the headers.

| Transporter | Gene | Interaction Type | Finding |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Substrate, Inhibitor | Quetiapine is transported by and also inhibits P-gp. pharmgkb.orgnih.gov |

Predictive Models for In Vivo Metabolism and Biotransformation of Quetiapine Analogs

The development and application of predictive models for the in vivo metabolism and biotransformation of quetiapine and its analogs are crucial for optimizing therapeutic outcomes and ensuring patient safety. These models aim to forecast the pharmacokinetic behavior of these compounds, thereby aiding in the personalization of treatment regimens.

Predictive modeling for psychotropic drug metabolism is an emerging field, offering tools to identify patients who may have impaired drug-metabolizing capacities. spandidos-publications.com Such models integrate various factors, including non-genetic elements like age, sex, weight, smoking habits, co-existing diseases, and liver and renal function, which are known to influence the metabolism of antipsychotic medications. spandidos-publications.com While clinical prediction models based on these factors are still in development for many psychotropic drugs, their potential to provide evidence-based guidance for personalized medication is significant. spandidos-publications.com

For quetiapine specifically, machine learning and deep learning algorithms have been employed to create predictive models. nih.gov These advanced computational techniques utilize large datasets from real-world evidence to predict clinical outcomes with high accuracy. nih.gov For instance, one study successfully used a machine learning model to predict quetiapine dosage by analyzing variables such as therapeutic drug monitoring (TDM) values, age, mean corpuscular hemoglobin concentration, and total bile acid. nih.gov

Physiologically-based pharmacokinetic (PBPK) modeling represents another sophisticated approach. Whole-body PBPK models for quetiapine have been developed to describe the interindividual variability in its pharmacokinetics and to quantitatively predict how these might change in specific patient populations, such as those with liver disease. nih.gov These models can simulate the effects of different formulations, like immediate-release (IR) and extended-release (ER) tablets, and predict how factors like impaired liver function might alter drug exposure and clearance. nih.gov

The primary metabolic pathways of quetiapine are well-established, involving extensive hepatic metabolism majorly through the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, and to a lesser extent, CYP2D6. pharmgkb.orgnih.govmdpi.com These enzymes are responsible for biotransformations such as sulfoxidation, N-dealkylation, and hydroxylation, leading to various metabolites. pharmgkb.orgmdpi.com Given this, predictive models for quetiapine often incorporate the activity of these CYP enzymes.

It is important to note that while extensive research and modeling have been conducted for quetiapine, specific predictive models for the in vivo metabolism and biotransformation of its derivative, O-Triphenylmethoxy Quetiapine, are not documented in publicly available scientific literature. This compound is primarily recognized as an impurity or a labeled analog of quetiapine, used as a reference standard in analytical chemistry. pharmaffiliates.comchemicalbook.compharmaffiliates.comlgcstandards.comfda.govscbt.com Consequently, its metabolic fate has not been a focus of clinical or preclinical research.

Research Findings on Predictive Models for Quetiapine Metabolism

| Model Type | Key Predictor Variables | Predicted Outcome | Study Population | Key Findings |

| Machine Learning (XGBoost) | TDM value, age, mean corpuscular hemoglobin concentration, total bile acid | Quetiapine Dose | Depressed Patients | The XGBoost algorithm demonstrated the best predictive performance with an accuracy of 0.69. nih.gov |

| Whole-Body Physiologically-Based Pharmacokinetic (WB-PBPK) | Drug formulation (IR/ER), liver disease severity | Plasma Concentration & Clearance | Healthy Subjects and Patients with Liver Disease | The model accurately predicted increased drug exposure and decreased clearance in patients with liver disease, suggesting the need for dose reduction. nih.gov |

| Population Pharmacokinetic (PPK) | Body weight | Apparent Oral Clearance & Volume of Distribution | Patients with Bipolar Affective Disorder | Body weight was identified as a significant factor influencing quetiapine clearance, leading to weight-based initial dose recommendations. frontiersin.org |

| Nomograms (Logistic Regression) | Age, sex, BMI, liver and renal function indicators | Abnormal Drug Metabolism | Patients on various psychotropic drugs | Developed as a visual tool to help clinicians identify patients at risk for altered drug metabolism. spandidos-publications.com |

Analytical Method Validation and Impurity Profiling in Pharmaceutical Development

Development and Validation of Stability-Indicating Methods for "O-Triphenylmethoxy Quetiapine" in Quetiapine (B1663577) Formulations

The development of a robust, stability-indicating analytical method is paramount for ensuring the quality and safety of pharmaceutical products. Such methods must be ableto separate the active pharmaceutical ingredient (API) from its impurities and degradation products. For Quetiapine and its related compounds, including "this compound," reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied technique. akjournals.comchemmethod.comjddtonline.infojapsonline.com

Chromatographic Separation Optimization (e.g., RP-HPLC, HILIC)

The primary goal in chromatographic method development is to achieve adequate separation between Quetiapine, "this compound," and other known impurities. Due to the non-polar nature of the dibenzothiazepine core of Quetiapine and the even greater lipophilicity of the triphenylmethoxy group, RP-HPLC is the method of choice.

Researchers have successfully employed various C8 and C18 stationary phases to resolve Quetiapine from its related substances. akjournals.comjapsonline.com The selection of the column is critical, with parameters such as particle size and column dimensions influencing efficiency and analysis time. For instance, the use of columns with smaller particle sizes (e.g., 1.8 µm in UPLC systems) can lead to faster and more efficient separations. nih.gov

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized through a series of experiments. akjournals.comnih.govejbps.com A gradient elution is often necessary to achieve a good resolution of all impurities within a reasonable timeframe, especially when dealing with a complex mixture of compounds with varying polarities. akjournals.comnih.gov The pH of the aqueous buffer is another critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds like Quetiapine. ejbps.com

Table 1: Example of RP-HPLC Chromatographic Conditions for the Analysis of Quetiapine and Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil-3 C8 (150 mm x 4.6 mm, 5 µm) akjournals.com | Agilent Eclipse Plus C18, RRHD (50 mm x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | 0.01 M Di-potassium hydrogen orthophosphate (pH 6.8): Acetonitrile (80:20 v/v) akjournals.com | 0.1% aqueous triethylamine (B128534) (pH 7.2) nih.gov |

| Mobile Phase B | 0.01 M Di-potassium hydrogen orthophosphate (pH 6.8): Acetonitrile (20:80 v/v) akjournals.com | Acetonitrile: Methanol (80:20 v/v) nih.gov |

| Elution | Gradient akjournals.com | Gradient nih.gov |

| Flow Rate | 1.0 mL/min akjournals.com | 0.5 mL/min nih.gov |

| Column Temperature | 35°C akjournals.com | 40°C nih.gov |

| Injection Volume | 10 µL akjournals.com | 1 µL nih.gov |

While RP-HPLC is predominant, Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered as an alternative or complementary technique, particularly for separating highly polar impurities that are not well-retained in reversed-phase systems. However, for a lipophilic compound like "this compound," RP-HPLC remains the more conventional and effective approach.

Detector Optimization (e.g., UV, PDA, MS)

The choice of detector is crucial for both the quantification and identification of impurities. Ultraviolet (UV) detection is the most common method for the analysis of Quetiapine and its impurities, as the dibenzothiazepine chromophore exhibits strong UV absorbance. akjournals.comjapsonline.com Wavelengths in the range of 210-290 nm have been reported for detection. akjournals.comjddtonline.info A Photo Diode Array (PDA) detector is often preferred over a simple UV detector as it provides spectral information, which is invaluable for peak purity assessment and can aid in the preliminary identification of unknown peaks. akjournals.comnih.gov

For definitive identification and structural elucidation of impurities, mass spectrometry (MS) is the gold standard. waters.com When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that can confirm the identity of known impurities like "this compound" and help characterize novel degradation products. waters.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions. waters.com

Validation Parameters according to ICH Guidelines

Any analytical method intended for the quantification of impurities in a pharmaceutical product must be validated according to the International Council for Harmonisation (ICH) guidelines. akjournals.com The validation process ensures that the method is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and matrix components. akjournals.com This is typically demonstrated through forced degradation studies and by spiking the sample with known impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. japsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision). japsonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. japsonline.com

Table 2: Representative ICH Validation Parameters for an HPLC Method for Quetiapine and Impurities

| Parameter | Typical Finding |

| Linearity (r²) | > 0.99 japsonline.com |

| Accuracy (% Recovery) | 96% to 102% japsonline.com |

| Precision (% RSD) | < 2% |

| LOD | Typically in the ng/mL range. |

| LOQ | Typically in the ng/mL range. |

Forced Degradation and Stress Testing to Induce and Characterize "this compound" Formation

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products. akjournals.com These studies help in elucidating the degradation pathways and in demonstrating the specificity of the stability-indicating analytical method. Quetiapine has been shown to be susceptible to degradation under oxidative and hydrolytic conditions. akjournals.comwaters.com

"this compound" is likely a process-related impurity arising from the use of a triphenylmethyl (trityl) protecting group during synthesis. However, the stability of this impurity itself is important to understand.

Oxidative Stress Degradation Pathways

Quetiapine is known to degrade under oxidative conditions, primarily forming the N-oxide and S-oxide derivatives. nih.govtsijournals.com The tertiary amine in the piperazine (B1678402) ring and the sulfur atom in the dibenzothiazepine ring are susceptible to oxidation. When "this compound" is subjected to oxidative stress (e.g., exposure to hydrogen peroxide), it is expected that the Quetiapine moiety of the molecule would undergo similar degradation, leading to the formation of the corresponding N-oxide and S-oxide analogues of "this compound".

Table 3: Expected Oxidative Degradation Products of this compound

| Parent Compound | Stress Condition | Potential Degradation Product |

| This compound | Hydrogen Peroxide | This compound N-oxide |

| This compound | Hydrogen Peroxide | This compound S-oxide |

Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the reaction of a substance with water, and the rate of this reaction can be significantly influenced by pH. The triphenylmethoxy group is essentially a trityl ether. Trityl ethers are known to be labile under acidic conditions, readily cleaving to form the corresponding alcohol and the triphenylmethyl cation.

Therefore, under acidic hydrolytic stress, "this compound" is expected to degrade to form Quetiapine and triphenylmethanol. This pathway is a key consideration in the stability profiling of any formulation containing this impurity. Under basic and neutral conditions, the trityl ether linkage is generally more stable. The core Quetiapine structure has shown some degradation under strongly basic conditions upon heating. akjournals.com

Table 4: Expected Hydrolytic Degradation Products of this compound

| Parent Compound | Stress Condition | Potential Degradation Product(s) |

| This compound | Acidic (e.g., HCl) | Quetiapine, Triphenylmethanol |

| This compound | Basic (e.g., NaOH) | Likely stable, with some potential degradation of the Quetiapine core at elevated temperatures. |

Photolytic and Thermal Degradation Effects

Forced degradation studies are a critical component of the pharmaceutical development process, designed to identify the likely degradation products of a drug substance. This is achieved by subjecting the active pharmaceutical ingredient (API) to stress conditions that exceed those used in accelerated stability testing. Key among these are photolytic and thermal degradation studies, which provide essential insights into the stability of the molecule.

Studies on Quetiapine Fumarate (B1241708), the parent compound of this compound, have explored its degradation under various stress conditions, including heat and light. dntb.gov.uanih.govcolab.ws The objective of these studies is to develop stability-indicating analytical methods that can effectively separate the drug from any products that may form under these conditions. wisdomlib.org For instance, photostability testing is conducted to see how light exposure might alter the characteristics of the drug substance. dntb.gov.ua Similarly, thermal degradation studies, where the API is exposed to high temperatures, help to evaluate its thermal stability. wisdomlib.org

In one study, Quetiapine Fumarate was subjected to thermal degradation at 80°C for 36 hours, which resulted in 8.42% degradation. wisdomlib.org Photolytic conditions led to a 5.45% decrease in the drug content. wisdomlib.org Another investigation involved exposing the API to UVC radiation to force photodegradation, allowing for the identification of resulting products using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS). researchgate.net The formation of impurities, such as this compound, can occur during the synthesis process or as degradation products. Therefore, understanding the degradation pathways of the primary API is fundamental to controlling impurities in the final product.

| Stress Condition | Parameters | Purpose |

| Thermal Degradation | Exposure to high temperatures (e.g., 80°C - 120°C) for extended periods. wisdomlib.org | To assess the intrinsic stability of the drug substance at elevated temperatures and identify potential heat-induced degradation products. |

| Photolytic Degradation | Exposure to a combination of visible and UV light sources (e.g., 1.2 million lux hours and 200 watt hours/square meter). researchgate.net | To determine the impact of light exposure on the drug's purity and physical characteristics, simulating potential exposure during manufacturing, packaging, and storage. |

Quantification and Purity Assessment of "this compound" as a Certified Reference Material

This compound, identified as "Quetiapine Fumarate Impurity O" in the European Pharmacopoeia (EP), serves as a crucial certified reference material (CRM) in the pharmaceutical industry. chemicalbook.comnih.gov As an impurity standard, its primary function is to aid in the detection, identification, and quantification of this specific impurity in batches of Quetiapine API and finished drug products. pharmaffiliates.com The availability of a well-characterized reference standard is a prerequisite for validating analytical methods and for ensuring the quality and purity of the final pharmaceutical product. veeprho.com

The qualification of a reference standard involves comprehensive characterization to confirm its identity and establish its purity. pharmtech.comeag.com For this compound, this process ensures it is suitable for its intended analytical purpose. veeprho.com Purity assessment is typically performed using high-performance liquid chromatography (HPLC), with purity levels often specified as a peak area percentage. ptfarm.pl Suppliers of this reference material provide a Certificate of Analysis (CoA) that details its properties and purity, which is established through rigorous testing. eag.com For example, a commercially available this compound reference standard may have a purity of over 95% as determined by HPLC.

The use of such CRMs is fundamental for quantitative analysis, qualitative identification tests, and the calibration of analytical instruments. veeprho.com By using a CRM, laboratories can ensure that their analytical results are accurate and reproducible, which is essential for regulatory compliance and patient safety.

| Parameter | Value | Source |

| Chemical Name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f] dntb.gov.ualcms.czthiazepine | pharmaffiliates.com |

| Synonyms | Quetiapine EP Impurity O, Quetiapine O-Trityl Impurity | chemicalbook.compharmaffiliates.com |

| CAS Number | 844639-06-1 | pharmaffiliates.com |

| Molecular Formula | C40H39N3O2S | nih.gov |

| Molecular Weight | 625.82 g/mol | nih.gov |

| Purity Specification | Typically >95% (by HPLC) | |

| Format | Solid / Neat | chemicalbook.com |

Impurity Profiling Strategies for Quetiapine Active Pharmaceutical Ingredient (API) and Finished Products

Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification and quantification of all potential impurities in an API and the finished drug product. ptfarm.pl For Quetiapine, this process is essential to ensure the safety and efficacy of the medication, as impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradants). dntb.gov.uapharmaffiliates.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities. pharmaffiliates.com

The primary strategy for impurity profiling involves the use of high-resolution, stability-indicating analytical methods. wisdomlib.org Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely employed techniques. lcms.czwaters.com These methods are designed to separate the main API peak from all known and potential impurities, including this compound. ptfarm.plwaters.com

Modern impurity profiling workflows often couple liquid chromatography with mass spectrometry (LC-MS). ptfarm.pllcms.cz This hyphenated technique provides not only retention time data but also mass-to-charge ratio and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities. researchgate.netlcms.cz Advanced systems like UPLC coupled with Time-of-Flight (ToF) mass spectrometry offer high resolution and mass accuracy, enabling confident identification of impurities even at very low levels. lcms.cz

A typical workflow includes:

Method Development: Creating a selective LC method that resolves the API from all known impurities and degradation products.

Forced Degradation: Subjecting the API to stress conditions (acid, base, oxidation, heat, light) to generate potential degradants. waters.com

Identification and Characterization: Using LC-MS/MS to identify known impurities by comparing them against certified reference standards and to elucidate the structures of new, unknown impurities. ptfarm.pllcms.cz

Validation: Validating the analytical method for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control. nih.gov

This comprehensive approach ensures that the impurity profile of every batch of Quetiapine is well-understood and controlled within acceptable limits.

| Analytical Technique | Application in Impurity Profiling | Key Advantages |

| HPLC / UPLC with UV Detection | Routine quality control for the separation and quantification of known impurities like this compound. ptfarm.pllcms.cz | Robust, reproducible, and widely available for quantitative analysis. UPLC offers faster analysis times and higher resolution than traditional HPLC. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of unknown impurities and structural confirmation of known ones. researchgate.netptfarm.pl | Provides molecular weight and structural information (fragmentation patterns), leading to high confidence in impurity identification. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine the elemental composition of impurities. lcms.cz | Reduces the number of possible chemical formulas for an unknown impurity, greatly aiding in its structural elucidation. |

Exploration of Novel Therapeutic Applications and Polypharmacology of Quetiapine Analogues

Investigation of "O-Triphenylmethoxy Quetiapine" as a Potential Prodrug or Active Metabolite of Quetiapine (B1663577)

In drug development, a prodrug is an inactive compound that is converted into an active drug in the body, while an active metabolite is a product of the body's metabolism of a drug that itself has pharmacological effects. The relationship between quetiapine and its major active metabolite, norquetiapine (B1247305), provides a compelling case study in this area.

The antidepressant effects of quetiapine, for instance, are thought to be largely mediated by norquetiapine. focusbiomolecules.comnih.gov This is due to norquetiapine's unique actions, particularly its potent inhibition of the norepinephrine (B1679862) transporter (NET), a property where the parent drug quetiapine is inactive. nih.govoup.com This dual-action model, where the parent drug and its active metabolite have complementary mechanisms, underlies quetiapine's broad spectrum of clinical use in treating not only schizophrenia but also bipolar depression and major depressive disorder. nih.govnih.gov

While no data exists to suggest that this compound acts as a prodrug or active metabolite, the quetiapine-norquetiapine relationship exemplifies the critical importance of investigating the metabolic fate of any new drug analogue.

Target Deconvolution and Identification of Unanticipated Molecular Mechanisms for "this compound"

Target deconvolution involves identifying the specific molecular targets through which a compound exerts its effects. The polypharmacology of quetiapine and norquetiapine illustrates how a drug and its metabolite can interact with a wide array of receptors, leading to a complex and versatile clinical profile.

The therapeutic actions of quetiapine were initially attributed to a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. cpn.or.kr However, further investigation revealed a much broader receptor-binding profile for both quetiapine and, crucially, its metabolite norquetiapine. Norquetiapine exhibits a pharmacological profile distinctly different from its parent compound, a key finding that has helped to explain the unanticipated antidepressant and anxiolytic properties of quetiapine. nih.govoup.com

A significant unanticipated mechanism is norquetiapine's high-affinity binding to and potent inhibition of the norepinephrine transporter (NET), with an inhibitory constant (Ki) comparable to established antidepressant medications. cambridge.orgnih.govoup.com Furthermore, norquetiapine acts as a partial agonist at 5-HT1A receptors, another mechanism associated with antidepressant and anxiolytic effects. nih.gov More recent research has identified another novel target: hyperpolarization-activated cyclic-nucleotide gated (HCN) channels. Norquetiapine, but not quetiapine itself, was found to inhibit HCN1 channels, which may contribute to its therapeutic effects in depression and schizophrenia. frontiersin.org

This intricate pharmacology, where the metabolite engages targets not significantly affected by the parent drug, underscores the necessity of comprehensive target deconvolution for any quetiapine analogue.

Interactive Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine

| Receptor/Transporter | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) | Primary Action of Norquetiapine |

| Norepinephrine Transporter (NET) | >10,000 nih.gov | 12 - 29 cambridge.orgcaymanchem.com | Potent Inhibitor nih.gov |

| Dopamine D2 Receptor | 56 - 385 cambridge.orgnih.gov | 59 - 345 cambridge.orgnih.gov | Antagonist cambridge.org |

| Serotonin 5-HT1A Receptor | 1800 cambridge.org | 570 cambridge.org | Partial Agonist nih.gov |

| Serotonin 5-HT2A Receptor | 29 cambridge.org | 5 cambridge.org | Antagonist cambridge.org |

| Serotonin 5-HT2C Receptor | 2800 cambridge.org | 76 cambridge.org | Antagonist cambridge.org |

| Serotonin 5-HT7 Receptor | 307 nih.gov | 76 nih.gov | Antagonist nih.gov |

| Histamine (B1213489) H1 Receptor | 11 nih.gov | 3.5 nih.gov | Antagonist caymanchem.com |

| Muscarinic M1 Receptor | >1000 | 23 caymanchem.com | Antagonist cpn.or.kr |

| Adrenergic α1 Receptor | 19 | 95 caymanchem.com | Antagonist cpn.or.kr |

| Note: K_i is the inhibition constant; a lower value indicates higher binding affinity. |

Repurposing Strategies for Quetiapine Derivatives in Non-Traditional Therapeutic Areas (e.g., sleep disorders, circadian rhythm modulation)

Quetiapine is frequently used off-label for the treatment of insomnia due to its potent sedative effects, which are primarily mediated by its high affinity for and antagonism of the histamine H1 receptor. wikipedia.orgcpn.or.kr Clinical studies and meta-analyses have examined its efficacy in improving sleep quality. Research indicates that quetiapine can increase total sleep time and sleep efficiency. binasss.sa.crox.ac.uk

The influence of quetiapine on circadian rhythms has also been a subject of investigation. Bipolar disorder is often associated with disruptions in the body's internal clock. nih.gov Studies using actigraphy to measure sleep-wake cycles have shown that quetiapine treatment can increase sleep duration, improve sleep efficiency, and delay the final wake time, potentially helping to stabilize disrupted rhythms. ox.ac.uk One study directly comparing quetiapine XR to lithium in patients with bipolar depression found that while lithium treatment was associated with a significant delay in the activity acrophase (the peak of the 24-hour rhythm), quetiapine XR treatment did not delay the rhythm and improved both subjective and objective sleep quality. nih.gov The antagonist activity of norquetiapine at the 5-HT7 receptor may also contribute to the modulation of sleep and circadian rhythms. nih.gov These findings support the exploration of quetiapine derivatives for their potential in treating sleep and circadian disorders.

Designing Quetiapine Analogues with Improved Selectivity or Broader Receptor Profiles

The development of new quetiapine analogues aims to refine its therapeutic properties, for example, by enhancing efficacy, improving brain penetration, or altering receptor selectivity to fine-tune its effects. One innovative strategy involves the creation of dimeric prodrugs. Researchers have designed and synthesized reversible dimers of quetiapine linked by ester bonds. acs.org

The rationale behind this design is to overcome the action of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that actively pumps substrates like quetiapine out of the brain, limiting its concentration at target sites. These dimeric analogues were designed to function as P-gp inhibitors with a much higher binding affinity for the transporter than the monomeric quetiapine. The ester linkages are designed to be cleaved by esterases within the central nervous system, releasing two molecules of the active drug. This approach essentially uses a prodrug strategy not only to deliver the active compound but also to temporarily inhibit the mechanism that limits its access to the brain, potentially allowing for lower effective doses. acs.org This represents a sophisticated approach to designing an analogue with an improved pharmacokinetic profile.

Further structural modifications on related scaffolds aim to achieve dual antagonism at receptors like 5-HT3 and 5-HT6, which could offer combined antipsychotic and pro-cognitive effects, demonstrating how rational design can be used to create analogues with novel, broader receptor profiles. acs.org

Q & A

Basic: How can researchers validate the consistency of LC-MS/MS methods for quantifying quetiapine in clinical samples?

Answer: To ensure analytical consistency, use Bland-Altman plots to assess agreement between methods and linear regression (e.g., , ) to evaluate correlation. Outlier analysis should precede these steps to exclude methodological biases. This approach confirms reproducibility, as demonstrated in clinical plasma concentration studies .

Basic: What in vitro assays are recommended to assess quetiapine’s cytotoxic effects on hepatocellular carcinoma (HCC) cells?

Answer: Use MTT assays to measure cell viability and apoptosis markers (e.g., caspase activation) with dose- and time-dependent protocols. For example, quetiapine-induced cytotoxicity in SK-Hep1 and Hep3B cells showed significant -values (<0.05) via one-way ANOVA, supporting dose-response relationships .

Advanced: How should researchers address contradictions in quetiapine’s misuse potential across observational and clinical studies?

Answer: Conduct a systematic review integrating:

- Adverse Drug Reaction (ADR) reports (e.g., European 2004–2016 and U.S. 2015–2017 datasets) .

- Cohort studies tracking off-label prescriptions (e.g., insomnia treatment) .

- Confounder adjustments for psychiatric comorbidities and substance abuse history.

Meta-regression can resolve heterogeneity in reported misuse rates .

Advanced: What methodologies effectively study quetiapine’s impact on neuroinflammatory pathways in Alzheimer’s models?

Answer: Combine:

- ELISA for proinflammatory cytokines (e.g., IL-1β, TNF-α) in Aβ-treated microglia .

- Immunofluorescence to quantify NF-κB p65 nuclear translocation.

- Two-way ANOVA to isolate quetiapine’s anti-inflammatory effects () .

Basic: What statistical approaches are appropriate for analyzing quetiapine’s efficacy in randomized controlled trials (RCTs)?

Answer: Apply:

- ANOVA for dose-dependent effects (e.g., 300 mg vs. 600 mg/day) .

- Chi-squared tests for categorical outcomes (e.g., treatment response rates) .

- Mixed-effects models to handle repeated measures in longitudinal designs .

Advanced: How to design a mixed-methods study evaluating quetiapine’s role in bipolar disorder (BD)?

Answer:

- Quantitative arm: RCT comparing quetiapine monotherapy vs. adjunctive therapy, using Young Mania Rating Scale (YMRS) and Montgomery-Åsberg Depression Rating Scale (MADRS) .

- Qualitative arm: Semi-structured interviews exploring patient-reported mood stabilization and side effects.

- Integration: Convergent parallel design to triangulate clinical and experiential data .

Basic: What factors should be prioritized when assessing quetiapine’s safety in pregnant populations?

Answer: Analyze:

- Teratogenicity data from registries (e.g., first-trimester exposure studies showing no congenital malformation risk) .

- Confounding variables like maternal age, polypharmacy, and pre-existing conditions.

- Long-term cohort follow-ups for neurodevelopmental outcomes .

Advanced: How can pharmacogenetic variability be incorporated into quetiapine clinical trial design?

Answer: Stratify participants by CYP3A4/CYP2D6 genotypes to assess metabolic phenotypes. Use:

- PCR-based genotyping to identify slow vs. rapid metabolizers.

- Pharmacokinetic modeling to correlate plasma levels with efficacy (e.g., HAM-A reduction) .

Basic: What are the recommended endpoints for evaluating quetiapine’s antidepressant effects in major depressive disorder (MDD)?

Answer: Primary endpoints:

- MADRS scores (sensitive to change) .

- Clinical Global Impression-Improvement (CGI-I) scales .

Secondary biomarkers: Serum BDNF levels to link neuroplasticity mechanisms .

Advanced: What strategies mitigate the impact of missing data in quetiapine schizophrenia trials?

Answer: Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.